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molecular formula C11H9F3N2O2 B8332925 5-Cyanoisoindoline trifluoroacetate

5-Cyanoisoindoline trifluoroacetate

Cat. No. B8332925
M. Wt: 258.20 g/mol
InChI Key: XTCUBMMOSBBHGD-UHFFFAOYSA-N
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Patent
US07446103B2

Procedure details

A solution of N-t-butoxycarbonyl-5-cyanoisoindoline (D15) (130 mg) in DCM (3 ml) at rt was treated with TFA (1 ml) and after 1 h it was evaporated. The residue was re-evaporated from MeOH/toluene to give the title compound (D16) (140 mg). 1H NMR δ (CDCl3): 7.70 (2H, m), 7.50 (1H, m), 4.75 (4H, m).
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:17]#[N:18])[CH:14]=2)[CH2:9]1)=O)(C)(C)C.[C:19]([OH:25])([C:21]([F:24])([F:23])[F:22])=[O:20]>C(Cl)Cl>[F:22][C:21]([F:24])([F:23])[C:19]([OH:25])=[O:20].[C:17]([C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][CH:12]=1)[CH2:9][NH:8][CH2:16]2)#[N:18] |f:3.4|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2C1)C#N
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was re-evaporated from MeOH/toluene

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)O)(F)F.C(#N)C=1C=C2CNCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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